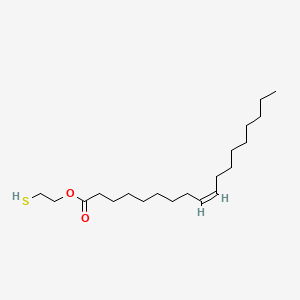

2-Mercaptoethyl oleate

描述

Historical Context and Significance in Chemical Science

The development of 2-Mercaptoethyl oleate (B1233923) is intrinsically linked to the advancements in polymer science and industrial lubricants. The earliest significant mentions of 2-Mercaptoethyl oleate in scientific literature appear in the context of organotin compounds. A notable example is a 1978 patent that detailed a method for preparing organotin derivatives of mercaptoalcohol esters, including this compound, for use as heat stabilizers in polyvinyl chloride (PVC). google.com This indicates that by the late 1970s, the compound was already being synthesized and utilized for its stabilizing properties.

The synthesis of this compound involves the esterification of oleic acid with 2-mercaptoethanol (B42355). researchgate.net This process combines a common fatty acid with a sulfur-containing alcohol, resulting in a molecule with dual functionality. The presence of the thiol (-SH) group is crucial to its performance in many of its applications. The long hydrocarbon chain from oleic acid imparts properties such as lubricity and solubility in organic media.

The significance of this compound in chemical science lies in its role as a multifunctional additive. Its development is a part of a broader trend in creating additives that can perform several roles within a formulation, thus simplifying production processes and improving the final product's characteristics.

Overview of Research Trajectories and Key Applications

Research into this compound has primarily followed its application-driven development. The initial focus was heavily on its use as a heat stabilizer for PVC. google.comblueskyauxiliaries.com PVC is notoriously susceptible to thermal degradation during processing, which can lead to discoloration and loss of mechanical properties. tldvietnam.com this compound, often in combination with organotin compounds, helps to mitigate this degradation. google.comblueskyauxiliaries.com The research in this area has been part of a larger movement towards more efficient and, more recently, environmentally friendlier stabilizer systems for PVC. platinumindustriesltd.com

A significant parallel research trajectory has been its exploration as a lubricant additive. taylorandfrancis.com The sulfur-containing moiety in this compound allows it to function as an anti-wear and extreme pressure additive in lubricating oils. taylorandfrancis.com Research in this domain investigates how the compound interacts with metal surfaces under friction to form a protective film, thereby reducing wear and extending the life of machinery. taylorandfrancis.com

More recent research trends point towards the use of thiol-containing compounds in the synthesis of advanced materials, such as functionalized covalent organic frameworks for lubricant applications and in the development of bio-based lubricants. osti.govacs.org While not always directly focused on this compound, this research expands the fundamental understanding of how such molecules can be utilized, potentially opening new avenues for its application. github.com

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59118-78-4 | nih.govalfa-chemistry.com |

| Molecular Formula | C20H38O2S | nih.govalfa-chemistry.com |

| Molecular Weight | 342.6 g/mol | nih.gov |

| Physical Description | Liquid | nih.gov |

| Boiling Point | 434.3°C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 277.9°C | alfa-chemistry.com |

Research Findings on the Synthesis of Mercaptoethyl Esters

| Parameter | Condition/Value | Outcome | Source(s) |

| Reactants | Oleic acid and 2-mercaptoethanol | Synthesis of this compound | researchgate.net |

| Catalyst | p-Toluene sulfonic acid | Facilitates esterification | researchgate.net |

| Reaction Temperature | 60-80°C | Increased temperature led to higher mercaptan content and yield | researchgate.net |

| Optimized Temperature | 70°C | Considered optimal for mercaptan content, yield, and appearance | researchgate.net |

| Byproduct Removal | Vacuum evaporation | Drives the reaction forward | researchgate.net |

| Yield Range | 64-86% | Dependent on reaction conditions | researchgate.net |

属性

IUPAC Name |

2-sulfanylethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJWKKJHSZRQT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028048 | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59118-78-4 | |

| Record name | 2-Mercaptoethyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59118-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059118784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDJ7C8GBWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Engineering of 2 Mercaptoethyl Oleate

Esterification Pathways and Mechanistic Studies

The synthesis of 2-mercaptoethyl oleate (B1233923) is a classic example of Fischer-Speier esterification, a reaction that is well-established yet presents unique challenges due to the bifunctional nature of 2-mercaptoethanol (B42355).

Reaction of Fatty Acids with 2-Mercaptoethanol

The fundamental reaction involves the condensation of the carboxylic acid group of oleic acid with the hydroxyl group of 2-mercaptoethanol to form an ester linkage and water as a byproduct. matec-conferences.org This liquid-phase equilibrium reaction is typically represented as:

RCOOH + HSCH₂CH₂OH ⇌ RCOOCH₂CH₂SH + H₂O matec-conferences.org

Here, RCOOH represents oleic acid. The products of this reaction are sometimes referred to as "reverse-esters" because they are derived from the reaction between a mercapto-alcohol and a fatty acid. matec-conferences.org The presence of two reactive sites on 2-mercaptoethanol—a hydroxyl (-OH) group and a mercaptan (-SH) group—introduces the possibility of side reactions. However, under typical esterification conditions, the hydroxyl group is more reactive than the mercaptan group, leading to the preferential formation of the desired O-ester, 2-mercaptoethyl oleate. matec-conferences.org

Catalytic Systems in Synthesis (e.g., p-Toluene Sulfonic Acid)

To achieve a practical reaction rate, an acid catalyst is almost always employed. google.com p-Toluene sulfonic acid (p-TSA) is a commonly used homogeneous acid catalyst for this esterification. matec-conferences.orgresearchgate.netajgreenchem.com It is a strong organic acid that is solid, non-oxidizing, and effective in promoting the reaction. preprints.orgchemicalbook.com The catalytic mechanism involves the protonation of the carbonyl oxygen of oleic acid by p-TSA, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-mercaptoethanol.

The use of p-TSA has been shown to be effective in achieving high yields of the desired ester. matec-conferences.orgresearchgate.net Studies have investigated the impact of catalyst concentration on the reaction, with findings indicating that both mercaptan content and yield of the final product are significantly affected by the amount of catalyst used. matec-conferences.orgresearchgate.net While effective, the use of strong acid catalysts like p-TSA can also promote undesirable side reactions. google.com

Formation of Byproducts and Side Reactions (e.g., S-ester formation)

The primary side reaction of concern during the synthesis of this compound is the formation of the S-ester. This occurs when the carboxylic acid group of oleic acid reacts with the mercaptan group of 2-mercaptoethanol. matec-conferences.org

RCOOH + HSCH₂CH₂OH → RCOSCH₂CH₂OH + H₂O matec-conferences.org

The formation of this S-ester is a competing reaction that can reduce the yield and purity of the desired O-ester. matec-conferences.org Studies have confirmed the presence of S-esters as side products in similar reactions. matec-conferences.org

Another potential side reaction, particularly at higher temperatures (80°C or above), is polymerization. matec-conferences.org This can occur via a thiol-ene reaction between the thiol group of one molecule and the unsaturated bond of the oleic acid chain of another. matec-conferences.org This leads to the formation of high molecular weight polymers, which can appear as precipitates in the final product. matec-conferences.org

Process Optimization and Yield Enhancement Investigations

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters and the implementation of effective water removal strategies.

Influence of Reaction Parameters (e.g., Temperature, Molar Ratios of Reactants)

Temperature: The reaction temperature plays a crucial role in the synthesis of this compound. Increasing the temperature generally increases the reaction rate and helps to shift the equilibrium towards the products by facilitating the removal of water. matec-conferences.org However, excessively high temperatures can lead to the formation of byproducts and polymers. matec-conferences.org One study found the optimal temperature to be 70°C, considering the mercaptan content, yield, and appearance of the product. matec-conferences.orgresearchgate.net Another study suggested a reaction temperature of 80-95°C for satisfactory esterification time and product purity, noting that temperatures below 80°C result in a slow reaction. google.com

Molar Ratios of Reactants: The molar ratio of 2-mercaptoethanol to oleic acid is another critical parameter. Using a stoichiometric excess of 2-mercaptoethanol can help to drive the equilibrium towards the formation of the ester. However, a large excess can lead to the removal of unreacted mercaptoethanol along with water during the dehydration step. google.com Research has shown that a molar excess of 2-mercaptoethanol has a significant effect on the mercaptan content and yield of the final product. matec-conferences.orgresearchgate.net One study identified an optimal mercaptoethanol molar excess of 20%. matec-conferences.org Another investigation proposed a molar ratio of fatty acid to mercaptoethanol of 1:1.0-1.3 as ideal. google.com

The following table summarizes the findings from a study on the synthesis of a similar mercapto ethyl ester using palm fatty acid distillate, which provides insights applicable to this compound synthesis. matec-conferences.orgresearchgate.net

| Parameter | Range Investigated | Optimal Value | Effect on Yield |

| Temperature | 60-80°C | 70°C | Increased with temperature up to the optimum |

| Mercaptoethanol Excess | 5-25 mol% | 20 mol% | Significant positive effect |

| Catalyst Amount (p-TSA) | 0.8-3.2 mol% | 0.5 wt% | Significant positive effect |

This data is based on the synthesis of mercapto ethyl ester of palm fatty acid distillate, which has similar reaction characteristics to this compound. matec-conferences.orgresearchgate.net

Dehydration Methodologies in Esterification (e.g., Vacuum Evaporation, Azeotropic Distillation)

As esterification is a reversible reaction, the continuous removal of water is essential to drive the reaction to completion and achieve high yields. google.com

Vacuum Evaporation: This is a widely used and effective method for removing water during the synthesis of this compound. matec-conferences.orgresearchgate.netevitachem.com By reducing the pressure in the reactor, the boiling point of water is lowered, allowing for its efficient removal from the reaction mixture. matec-conferences.org This method has been identified as the best approach for water removal in the synthesis of mercapto ethyl esters of fatty acids. matec-conferences.org The process typically involves starting at a moderate vacuum and gradually decreasing the pressure as the reaction progresses. matec-conferences.org

Azeotropic Distillation: Another common technique for water removal is azeotropic distillation. ocl-journal.org This involves adding a solvent that forms an azeotrope with water, such as cyclohexane (B81311) or toluene. ajgreenchem.comocl-journal.org The azeotrope has a lower boiling point than any of the individual components, allowing for the selective removal of water as it is formed. The solvent is then typically separated from the water and returned to the reaction vessel. A Dean-Stark apparatus is commonly used for this purpose. ocl-journal.org

Both methods are effective in removing water and shifting the reaction equilibrium. The choice between them may depend on factors such as the scale of the reaction, the specific equipment available, and the desired purity of the final product.

Raw Material Sourcing and Sustainable Synthesis Approaches

The synthesis of this compound is primarily an esterification reaction between a fatty acid and 2-mercaptoethanol. matec-conferences.org A significant focus in the chemical industry is the shift towards sustainable and renewable resources for this process.

Utilization of Renewable Fatty Acid Sources (e.g., Tall Oil Fatty Acid, Palm Fatty Acid Distillate, Oleic Acid)

The drive for sustainability has led to the widespread use of fatty acids from renewable origins in the synthesis of this compound. These sources are not only environmentally friendlier but also offer viable alternatives to petroleum-based feedstocks. google.com

Tall Oil Fatty Acid (TOFA): A common and conventional raw material, TOFA is a by-product of the pulp and paper industry, derived from the digestion of pine wood chips. oecd.orgresearchgate.net It is a complex mixture of fatty acids, predominantly unsaturated ones like oleic and linoleic acid, which constitute about 90% of its composition. matec-conferences.orgocl-journal.org The use of TOFA in producing what is known as mercapto ethyl tallate (MET) is well-established. matec-conferences.org

Palm Fatty Acid Distillate (PFAD): PFAD is a by-product of the physical refining of crude palm oil. researchgate.net Its utilization for synthesizing mercapto ethyl ester of fatty acid (MEFA) represents a value-added application for a material from the palm oil industry. researchgate.netgrafiati.com Research has shown that PFAD, which is solid at room temperature due to its higher content of saturated fatty acids like palmitic and stearic acid, can be effectively used. matec-conferences.org Studies have explored the optimization of reaction conditions, such as temperature and catalyst amount, to maximize the yield and mercaptan content when using PFAD. matec-conferences.orgresearchgate.net For instance, an optimum temperature of 70°C has been identified to balance yield and product quality. matec-conferences.orgresearchgate.net

Oleic Acid: As a primary monounsaturated fatty acid found in many vegetable and animal fats, oleic acid is a well-defined and frequently used precursor for synthesizing this compound. evitachem.comwikipedia.org Its reaction with 2-mercaptoethanol provides a direct route to the target compound. evitachem.com Commercial oleic acid has been used in studies to determine optimal reaction conditions, such as the use of vacuum evaporation to remove water and drive the esterification reaction to completion. matec-conferences.org

Rice Bran Oil: High-acid crude rice bran oil, which is unsuitable for consumption, has been successfully utilized to synthesize reverse ester organotin (REOT) thermal stabilizers for PVC, with this compound as a key intermediate. ocl-journal.org The performance of the resulting product has been found to be comparable to that derived from TOFA. ocl-journal.org

The following table summarizes the typical fatty acid compositions of some of these renewable sources:

| Fatty Acid Source | Major Fatty Acids | Typical Composition |

| Tall Oil Fatty Acid (TOFA) | Oleic Acid, Linoleic Acid | ~90% unsaturated fatty acids |

| Palm Fatty Acid Distillate (PFAD) | Palmitic Acid (40-50%), Oleic Acid (35-45%) | - |

| Rice Bran Fatty Acid (RBFA) | Oleic Acid, Linoleic Acid, Palmitic Acid | Unsaturated fatty acids ~75.6 wt% |

Purity Profiling and Impurity Control Strategies

The purity of this compound is critical for its performance in downstream applications, such as in the production of organotin stabilizers for PVC. oecd.org Commercial grades of the product typically have a purity ranging from 75% to 95%. oecd.org Key impurities that need to be controlled are the unreacted starting materials, namely the fatty acid and 2-mercaptoethanol. oecd.org

Minimization of Free 2-Mercaptoethanol Content

Residual 2-mercaptoethanol is a significant impurity that can negatively impact the final product, particularly by contributing to an unpleasant odor. google.com Therefore, effective strategies are employed to minimize its content.

The synthesis reaction is an equilibrium process, and driving it towards the product side is crucial. matec-conferences.org This is often achieved by removing the water by-product during the reaction, for example, through vacuum evaporation or by using a Dean-Stark apparatus with a solvent like cyclohexane. researchgate.netocl-journal.org

Post-synthesis purification methods are also vital for reducing free 2-mercaptoethanol levels. These methods include:

Washing with water: The reaction mixture can be washed multiple times with water to remove the water-soluble 2-mercaptoethanol. google.com

Heat and Vacuum: Applying heat and vacuum can effectively remove the volatile 2-mercaptoethanol from the final product. google.com The addition of water during this process can aid in its removal. google.com

Molecular Sieves or Membrane Separation: These techniques can also be employed for the separation of residual 2-mercaptoethanol. google.com

One study demonstrated that reacting fatty acids with an excess of 2-mercaptoethanol (e.g., 1.18 molar equivalents), followed by water washing and vacuum drying, is a viable method for its synthesis and initial purification. google.com Further experiments have shown that extensive washing with water or treatment with water followed by vacuum removal at elevated temperatures can significantly reduce the free 2-mercaptoethanol content. google.com

The table below outlines the typical impurity profile for commercial 2-mercaptoethyl tallate (2-MET), which is chemically similar to this compound.

| Impurity | Typical Content Range |

| Free 2-Mercaptoethanol (2-ME) | 0-15% |

| Free Tall Oil Fatty Acid (TOFA) | 0-15% |

Data sourced from a SIDS Initial Assessment Profile. oecd.org

Chemical Reactivity and Derivatives of 2 Mercaptoethyl Oleate

Thiol-Group Reactivity and Associated Chemical Transformations

The sulfur-containing thiol group is the more reactive of the two functional moieties in 2-mercaptoethyl oleate (B1233923). Its high nucleophilicity and susceptibility to oxidation are central to its chemical behavior. chemistrysteps.com

Key reactions involving the thiol group include:

Oxidation: The thiol group can be oxidized to form disulfide bonds (-S-S-). This is a common reaction for thiols and can be initiated by mild oxidizing agents. chemistrysteps.com This transformation is significant as it can link two molecules of 2-mercaptoethyl oleate.

Nucleophilic Reactions: As a strong nucleophile, the thiolate anion (formed by deprotonation of the thiol) readily participates in nucleophilic substitution (SN2) reactions with alkyl halides. chemistrysteps.com This reactivity allows for the attachment of various alkyl groups to the sulfur atom.

Complexation with Metals: The thiol group has a strong affinity for metal ions, enabling it to form stable complexes. This property is fundamental to its use in the synthesis of organometallic compounds, such as organotin stabilizers. ontosight.ai

Reaction with Aldehydes and Ketones: Thiols can react with carbonyl compounds like aldehydes and ketones to form thioacetals, which are sulfur analogs of acetals. chemistrysteps.com

The reactivity of the thiol group is a cornerstone of this compound's utility, particularly in the synthesis of functional derivatives like PVC stabilizers. matec-conferences.org

Olefinic Moiety Reactivity (e.g., Hydrogenation, Addition Reactions)

The olefinic double bond in the oleate portion of the molecule provides a secondary site for chemical modification. While generally less reactive than the thiol group, it can undergo several types of addition reactions.

Thiol-Ene Reaction: A notable reaction is the thiol-ene coupling, where a thiol group adds across a double bond. evitachem.comresearchgate.net This can occur intramolecularly or, more commonly, intermolecularly, where the thiol group of one molecule reacts with the double bond of another, potentially leading to polymerization. matec-conferences.orgresearchgate.net The reaction can be initiated by UV light or other radical initiators. researchgate.net Studies have shown that the cis-trans isomerization of the double bond can significantly impact the reaction rate, with trans isomers often being more reactive. researchgate.net

Hydrogenation: The double bond can be saturated through catalytic hydrogenation, converting the oleate moiety into a stearate (B1226849) moiety. This process would transform this compound into 2-mercaptoethyl stearate.

Olefin Metathesis: This is a powerful reaction for modifying olefins. In the presence of specific metal-carbene catalysts, the groups around the double bond can be rearranged. sciencepub.net Self-metathesis of olefinic esters like methyl oleate results in diesters and n-olefins, a process that could be applied to this compound to produce long-chain difunctional compounds. sciencepub.net

Synthesis and Characterization of Functional Derivatives

The dual functionality of this compound makes it a valuable precursor for synthesizing more complex molecules, particularly organotin compounds and other fatty acid esters.

This compound is a key ligand in the production of organotin heat stabilizers for polyvinyl chloride (PVC). publications.gc.ca These stabilizers prevent the thermal degradation of the polymer. The synthesis involves the reaction of the thiol group with an organotin halide. google.com

A prominent example is Methyltin tris(this compound). It is synthesized by reacting this compound with monomethyltin trichloride. publications.gc.caocl-journal.org The reaction typically proceeds by adding an ammonia (B1221849) solution dropwise to a mixture of the reverse ester (this compound) and the methyltin chloride solution. ocl-journal.org The resulting organotin compounds may include methyltin tris(mercaptoethyl carboxylate) and dimethyltin (B1205294) bis(mercaptoethyl carboxylate). ocl-journal.orgocl-journal.org

Characterization of these organotin derivatives often involves techniques like Fourier-transform infrared (FTIR) spectroscopy. The infrared spectrum of the product would show characteristic absorptions, such as a strong ester carbonyl peak (around 5.75 μm) and a peak indicative of organotin oleate derivatives (around 10.4 μm). google.com

| Reactant 1 | Reactant 2 | Typical Product(s) | Application | Reference |

|---|---|---|---|---|

| This compound | Monomethyltin trichloride | Methyltin tris(this compound) | PVC heat stabilizer | publications.gc.caocl-journal.org |

| This compound | Dimethyltin dichloride | Dimethyltin bis(this compound) | PVC heat stabilizer | ocl-journal.orgocl-journal.org |

| 2-Mercaptoethyl caprylate | Monobutyltin trichloride | Monobutyltin-S,S',S''-tris(2-mercaptoethyl caprylate) | Chemical intermediate | google.com |

This compound belongs to a broader class of compounds known as Mercaptoethyl Esters of Fatty Acids (MEFA). These are also referred to as "reverse-esters" because they are synthesized from a fatty acid and a mercapto-alcohol (2-mercaptoethanol), rather than an alcohol and a mercapto-fatty acid. matec-conferences.org

The synthesis is a direct esterification reaction between a fatty acid and 2-mercaptoethanol (B42355). matec-conferences.orgresearchgate.net This is an equilibrium reaction where water is removed to drive the reaction towards the product side. matec-conferences.org

RCOOH + HSCH₂CH₂OH ⇌ RCOOCH₂CH₂SH + H₂O matec-conferences.org

Research has focused on optimizing the synthesis of MEFA from various fatty acid sources, such as palm fatty acid distillate (PFAD) and tall oil fatty acid (TOFA). matec-conferences.orgocl-journal.orgresearchgate.net Key parameters influencing the reaction include temperature, catalyst concentration, and the molar ratio of reactants.

| Parameter | Range Studied | Observation | Reference |

|---|---|---|---|

| Temperature | 60-80°C | Mercaptan content and yield increased with temperature; optimum found at 70°C. | matec-conferences.orgresearchgate.net |

| Mercaptoethanol Excess | 5-25 %-mole | Significantly increased mercaptan content and yield. | matec-conferences.orgresearchgate.net |

| Catalyst (p-TSA) Amount | 0.8-3.2 %-mole | Significantly increased mercaptan content and yield. | matec-conferences.orgresearchgate.net |

| Mercaptan Content Achieved | 6.4-8.0% | Dependent on reaction conditions. | matec-conferences.orgdntb.gov.ua |

| Yield Achieved | 64-86% | Dependent on reaction conditions. | matec-conferences.orgdntb.gov.ua |

The synthesis is typically catalyzed by a strong acid like p-toluenesulfonic acid (p-TSA). matec-conferences.org Studies have shown that increasing the amount of catalyst and the excess of 2-mercaptoethanol shifts the equilibrium towards the formation of the desired MEFA product, resulting in higher yields and mercaptan content. matec-conferences.org

Advanced Applications in Materials Science and Engineering

Polymer Stabilization Mechanisms and Performance in Polymeric Materials

The thermal stability of polymers, particularly halogen-containing polymers like poly(vinyl chloride) (PVC), is a critical factor in their processing and long-term performance. 2-Mercaptoethyl oleate (B1233923) plays a significant role in enhancing the thermal stability of these materials.

Role as Thermal Stabilizers for Poly(vinyl chloride) (PVC)

2-Mercaptoethyl oleate is a key component in the formulation of thermal stabilizers for PVC. oecd.org It is often used in the production of organotin stabilizers, which are highly effective in preventing the thermal degradation of PVC during high-temperature processing techniques such as extrusion and injection molding. oecd.orgparchem.comtnjchem.commade-in-china.com The primary function of these stabilizers is to mitigate the detrimental effects of heat, which can lead to the discoloration and loss of mechanical properties in the final PVC product. dokumen.pub

Organotin compounds containing this compound derivatives are recognized for their ability to stabilize PVC. canada.ca For instance, methyltin tris(this compound) is a known heat stabilizer for PVC. parchem.com The presence of the mercaptoethyl oleate moiety in these organotin stabilizers is crucial for their performance. matec-conferences.org

Impact on PVC Thermal Degradation Pathways and Color Stability

The thermal degradation of PVC proceeds via a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone. dokumen.pub This process initiates a cascade of reactions that lead to the formation of conjugated polyene sequences, which are responsible for the undesirable coloration of the polymer. dokumen.pub

Stabilizers based on this compound, particularly organotin derivatives, intervene in this degradation pathway. They function by replacing the unstable chlorine atoms on the PVC chain, thus preventing the initiation of dehydrochlorination. matec-conferences.org The sulfur atom in the mercaptoethyl oleate group plays a crucial role by neutralizing the released HCl, which in turn disrupts the formation of the color-inducing conjugated double bond systems. matec-conferences.org This mechanism significantly improves the initial color and long-term thermal stability of PVC products. ocl-journal.orgresearchgate.net Research has shown that even at low dosages, stabilizers containing this compound can effectively maintain the initial color of PVC for extended periods at elevated temperatures. ocl-journal.org

Studies have compared the stabilizing effects of reverse ester organotin (REOT) stabilizers derived from different fatty acids, such as those from rice bran fatty acid and tall oil fatty acid. The results indicated that at similar dosages, both were comparably effective in delaying the release of hydrogen chloride and extending the stability of the PVC resin, which was attributed to their similar sulfur and tin content.

Investigation of Stabilizer Migration and Leachability from Polymer Matrices

While this compound is incorporated into the PVC matrix to provide thermal stability, there is a potential for its migration or leaching from the final product over its service life. This is a critical consideration, especially for PVC articles that come into contact with food or water. oecd.orgcanada.ca

Studies have been conducted to assess the mobility of these stabilizers within the polymer. Although the stabilizer is bound within the polymer matrix, slow diffusion, abrasion, or dissolution in water can lead to some release from the surface of PVC articles. However, research indicates that tin stabilizers, including those derived from this compound, exhibit low mobility in PVC. One study concluded that the level of tin migrating from PVC into a food simulant was very low, suggesting that loss through leaching is minimal. Another report supported this, stating that studies showed this compound and other stabilizers did not leach out of the PVC matrix. oecd.org It has been suggested that the major tin-containing species that migrate from PVC are methyl tin chlorides.

Lubricant Formulations and Tribological Performance Enhancement

The inherent properties of this compound also make it a valuable component in the formulation of high-performance lubricants.

Effects on Tool Wear Reduction in Lubricant Applications

This compound is recognized for its excellent lubricating properties, which contribute to the reduction of friction and wear in mechanical systems. dataintelo.com When incorporated into lubricant formulations, it can significantly enhance the durability and efficiency of machinery. dataintelo.com The presence of the sulfur-containing mercapto group is key to its anti-wear and anti-scuff properties. dtic.mil

Research has demonstrated that the addition of mercapto esters, such as 2-mercaptoethyl stearate (B1226849) (a related compound), to lubricant formulations can significantly reduce the amount of conventional organotin stabilizer required to achieve the same level of heat stability, which can be extrapolated to its performance in reducing wear. justia.com The replacement of more expensive organotin compounds with less expensive mercapto esters can offer a considerable cost reduction. justia.com While direct studies on this compound's effect on tool wear are not extensively detailed in the provided context, the known function of sulfur-containing additives in lubricants is to form a protective film on metal surfaces, thereby preventing direct metal-to-metal contact and reducing wear. dtic.mil

Chemical Intermediates in Specialty Chemical Synthesis

Beyond its direct applications, this compound serves as a crucial building block in the synthesis of other specialty chemicals. tnjchem.commade-in-china.com Its bifunctional nature, with both a thiol group and an ester linkage, allows it to participate in a variety of chemical reactions.

A primary use of this compound as an intermediate is in the production of organotin heat stabilizers. tnjchem.commade-in-china.com It is reacted with organotin precursors to create the final stabilizer compounds that are then incorporated into PVC. google.com The synthesis often involves the reaction of 2-mercaptoethanol (B42355) with a fatty acid, like oleic acid, to form the 2-mercaptoethyl ester, which is then further reacted. matec-conferences.orggoogle.com 2-Mercaptoethanol itself is a key intermediate for a wide range of applications, including the synthesis of PVC stabilizers, crop protection agents, and pharmaceuticals. zxchemuae.com The unique properties of this compound, derived from this precursor, make it a versatile platform for creating more complex molecules with tailored functionalities for diverse material science applications.

Development of Surfactants and Emulsifiers

With its dual hydrophobic (oleate tail) and hydrophilic (mercaptoethyl head) nature, this compound exhibits surfactant properties, enabling it to act as an effective emulsifier and stabilizer. evitachem.com This characteristic is crucial in the formulation of a variety of products where the stable mixing of immiscible liquids, such as oil and water, is required. Its function as a surfactant and emulsifier is noted in several industrial contexts. alibaba.com

Application in Antioxidant Systems

The presence of a thiol (-SH) group in this compound suggests its potential as an antioxidant. ontosight.ai Thiol-containing compounds are known for their ability to neutralize reactive oxygen species, which are implicated in oxidative stress. google.com The U.S. Code of Federal Regulations (CFR) lists this compound as a stabilizer that can be used in olefin polymers for food-contact articles, highlighting its role in preventing degradation. ecfr.gov This application is vital for maintaining the integrity and safety of polymeric materials used in packaging and other applications. ecfr.gov While the primary function in this context is as a heat stabilizer, the antioxidant properties of the mercapto- group are relevant to its stabilizing action. nih.govgoogle.com

Nanomaterial Surface Functionalization and Optoelectronic Applications

The interaction of this compound and similar thiol-containing ligands with nanomaterials is a burgeoning area of research, with significant implications for the development of advanced electronic and optical devices.

Ligand Exchange Strategies for Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that are highly dependent on their surface chemistry. optica.org Often, QDs are synthesized with long-chain organic ligands like oleic acid, which makes them soluble in nonpolar solvents. optica.orgutoronto.ca For many applications, particularly in bioimaging and electronics, these native ligands must be replaced with others that confer different properties, such as water solubility or improved charge transport, through a process called ligand exchange. utoronto.cad-nb.info

Thiol-containing molecules are frequently used in ligand exchange strategies due to the strong affinity of the thiol group for the surface of semiconductor nanocrystals. utoronto.cansf.gov Studies have demonstrated the successful replacement of oleate ligands on InAs and other quantum dots with thiol-containing molecules. utoronto.ca This exchange can alter the stoichiometry of the QD surface and is crucial for creating functional QD solids for use in optoelectronic devices like photodetectors. utoronto.ca The process can lead to the production of QD inks with balanced stoichiometry, which is a different outcome than what is typically observed in II-VI and IV-VI QDs. utoronto.ca

Influence of Surface Ligands on Nanoparticle Photocatalytic Functionality

The surface ligands of semiconductor nanoparticles play a critical role in their photocatalytic activity. scispace.commdpi.com The efficiency of processes like light-driven hydrogen production can be significantly influenced by the type of molecule bound to the nanoparticle surface. scispace.com Ligands can affect charge separation, recombination rates, and the transfer of charge carriers to catalytic sites. mdpi.comaip.org

Research on hybrid CdS-Au nanorods has shown that the quantum yield of hydrogen evolution is strongly dependent on the surface coating. scispace.com Thiolated alkyl ligands were found to result in lower yields compared to other coatings. scispace.com The surface ligands can passivate surface defects, which act as traps for charge carriers. scispace.commdpi.com The effectiveness of this passivation has a direct impact on the photocatalytic performance of the nanoparticle system. mdpi.com For instance, modifying the surface of ZnSe quantum dots with an imidazolium-based thiol ligand was shown to suppress the hydrogen evolution reaction and enhance the photocatalytic reduction of CO2 to CO. rsc.org This demonstrates that the strategic choice of surface ligands is a powerful tool for tuning the product selectivity of photocatalytic reactions. rsc.org

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are influenced by its physicochemical properties, including a very low water solubility of 0.083 mg/L and an estimated log Kow of 8.45. oecd.org These characteristics play a significant role in how the compound partitions between air, water, soil, and sediment.

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)

In the atmosphere, this compound is subject to photodegradation, primarily through reactions with photochemically produced hydroxyl radicals. oecd.orgpops.int The rate of this degradation is a key factor in determining the compound's atmospheric persistence.

Atmospheric Half-Life: These reaction rates correspond to an estimated atmospheric half-life of approximately 1.090 hours for the cis isomer and 1.024 hours for the trans isomer, indicating a relatively rapid degradation in the air. oecd.org

Aqueous Phase Hydrolysis Investigations

The hydrolysis of this compound in water is a critical degradation pathway, though its very low water solubility presents challenges for direct measurement. oecd.org Studies have been conducted to understand its stability at different pH levels.

Experimental Challenges: Direct measurement of the hydrolysis rate in water without a co-solvent has been difficult due to the compound's low solubility and the complexity of analyzing the parent compound and its hydrolysis products. oecd.org

Co-Solvent Studies: To overcome these limitations, hydrolysis was experimentally determined in the presence of a co-solvent (50% acetonitrile). oecd.org

pH-Dependent Hydrolysis: Under these co-solvent conditions, the estimated half-lives for this compound were indefinite at pH 4, four days at pH 7, and less than one day at pH 9. oecd.org This suggests that the rate of hydrolysis is significantly influenced by pH, with more rapid degradation occurring under alkaline conditions. The anticipated hydrolysis products are 2-mercaptoethanol and tall oil fatty acid. oecd.org

Fugacity-Based Environmental Compartmentalization Studies

Fugacity-based models, such as the Level III model, are used to predict the environmental distribution of chemicals. oecd.orgtrentu.ca These models estimate how a substance partitions between different environmental compartments based on its physical and chemical properties.

A Level III Fugacity model, with loading rates of 1000 kg/h for air, soil, and water, predicted the following distribution for this compound: oecd.org

Air: 0.08%

Water: 7.3%

Soil: 28%

Sediment: 64.6%

This distribution indicates that this compound is expected to predominantly partition to sediment, with a significant amount also found in soil. oecd.org

Table 2: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Air | 0.08 |

| Water | 7.3 |

| Soil | 28 |

Biodegradation Assessment and Kinetic Studies

The biodegradability of a chemical is a crucial aspect of its environmental risk assessment, indicating its persistence in the environment.

Ready Biodegradability Testing and Degradation Rates

Ready biodegradability tests are designed to assess whether a chemical can be rapidly and completely broken down by microorganisms. oecd.orgtoxlab.co

Modified Sturm Test: In a ready biodegradability test using the Modified Sturm Test (CO₂ evolution), this compound demonstrated a mean biodegradation of 71.2% over a 28-day period. oecd.org

Classification: A substance is generally considered readily biodegradable if it meets certain criteria, such as reaching 60% of its theoretical maximum biodegradation within a 10-day window during the 28-day test. oecd.org The 71.2% degradation observed for this compound indicates that it is readily biodegradable. oecd.org

Degradation Timeline: Further results showed that 10% degradation was achieved by day 2, which increased to approximately 64% by day 12, satisfying the criteria for being classified as readily biodegradable. industrialchemicals.gov.au

Aquatic Toxicity Assessment Methodologies

Assessing the aquatic toxicity of this compound has been challenging due to its low water solubility. oecd.org

Challenges in Testing: The low water solubility of this compound makes it difficult to prepare test solutions at concentrations high enough to observe effects in standard aquatic toxicity tests. oecd.org The use of a high concentration of co-solvent (50%) to dissolve the substance is incompatible with the survival of aquatic test species. oecd.org Furthermore, developing an analytical methodology to measure the concentration of this compound in freshwater has been unsuccessful, potentially due to factors like irreversible adsorption to glassware and hydrolysis. oecd.org

Surrogate Data: Due to these challenges, aquatic toxicity has been evaluated using surrogate data from its breakdown products, 2-mercaptoethanol and tall oil fatty acid. oecd.org

Toxicity of Breakdown Products:

2-Mercaptoethanol: Short-term tests on aquatic species with 2-mercaptoethanol have shown a 96-hour LC50 of 37 mg/l for fish, a 48-hour EC50 of 0.4 mg/l for invertebrates, and a 72-hour ErC50 of 18.6 mg/l for algae. oecd.org

Tall Oil Fatty Acid (TOFA): Short-term tests with TOFA are also available for fish, invertebrates, and algae. oecd.org

Environmental Behavior and Ecotoxicological Research

Use of Surrogate Data for Compounds with Low Water Solubility

The environmental risk assessment of chemical substances is highly dependent on their behavior and toxicity in aquatic ecosystems. For compounds like 2-mercaptoethyl oleate (B1233923), which exhibit very low water solubility, standard ecotoxicological testing methods can be challenging to perform. chemicalbook.com The inherent difficulty lies in preparing and maintaining stable test concentrations in aqueous media, as well as accurately analyzing these low concentrations. chemicalbook.com Consequently, direct aquatic toxicity testing on 2-mercaptoethyl oleate has proven unsuccessful. chemicalbook.com

To overcome these challenges, a scientifically accepted approach using surrogate data is employed. This method involves using the ecotoxicological data of closely related or breakdown products to predict the environmental effects of the parent compound. chemicalbook.comsantos.com For this compound, the assessment of aquatic toxicity relies on data from its anticipated hydrolysis products: 2-mercaptoethanol (B42355) (2-ME) and Tall Oil Fatty Acid (TOFA). oecd.org This read-across approach is justified because hydrolysis is an expected environmental degradation pathway, and the properties of these surrogates are well-characterized. oecd.org

The necessity of this approach is underscored by the physicochemical properties of this compound, which favor partitioning into soil and sediment rather than remaining in the water column. oecd.org

Table 1: Physicochemical Properties of this compound Data for this compound is representative for Fatty acids, tall-oil, 2-mercaptoethyl esters (2-MET).

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 0.083 mg/L | oecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | 8.45 (estimated) | oecd.org |

| Henry's Law Constant | 8.217 x 10-4 atm-m3/mole | oecd.org |

The ecotoxicological assessment is therefore based on the profiles of its breakdown products. 2-mercaptoethanol is a relatively water-soluble compound with known aquatic toxicity, while Tall Oil Fatty Acid, itself a mixture of fatty acids, is characterized by low acute toxicity to aquatic organisms. santos.comoecd.org The data for these surrogates provide the basis for characterizing the potential environmental risk.

Table 2: Aquatic Ecotoxicity Data for Surrogate Substances

| Surrogate Substance | Test Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2-Mercaptoethanol (CAS No. 60-24-2) | Fish (Leuciscus idus) | 96h LC50 | 37 | chemicalbook.comoecd.org |

| Invertebrates (Daphnia magna) | 48h EC50 | 0.4 | chemicalbook.comoecd.orgfujifilm.com | |

| Algae (Desmodesmus subspicatus) | 72h ErC50 | 19 | chemicalbook.com | |

| Tall Oil Fatty Acid (TOFA) (CAS No. 61790-12-3) | Fish (Pimephales promelas) | 96h LC50 | >1000 | oecd.org |

| Invertebrates (Daphnia magna) | 48h EC50 | >1000 | oecd.orgusequantum.com | |

| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | >1000 | oecd.org |

The use of surrogate data is a pragmatic and scientifically robust method for assessing the environmental hazards of poorly soluble substances like this compound. santos.comingevity.com This approach allows for risk characterization by considering the properties of more bioavailable and testable components that are relevant to the environmental fate of the parent compound. oecd.org

Toxicological and Biological Investigations

Acute Toxicity Profiles in Mammalian Models

Acute toxicity studies are fundamental in characterizing the potential hazards of a single, short-term exposure to a substance.

Oral Exposure Research

Research into the acute effects of oral ingestion of 2-Mercaptoethyl oleate (B1233923) has been conducted in rat models. In one study, the oral LD50 (the dose lethal to 50% of the test population) in female rats was determined to be greater than 800 mg/kg but less than 2500 mg/kg of body weight. oecd.org For male rats, the LD50 was found to be greater than 1700 mg/kg but less than 2500 mg/kg of body weight. oecd.org Clinical observations in these studies, particularly in females, included nasal discharge, staining of feces and urine, and decreased food consumption within the first 24 to 48 hours post-administration. oecd.org Another study on an analogue of the notified chemical reported a low acute oral toxicity with an LD50 greater than 5000 mg/kg.

A separate study using Sprague-Dawley rats and administering the test substance via oral gavage observed mortality in higher dose groups. Specifically, mortality was noted in the 4.64 mL/kg and 10.0 mL/kg dose groups, with all five animals in the highest dose group succumbing. In contrast, at a dose of 5000 mg/kg, another study reported the death of three females and one male between the second and third day.

Table 1: Acute Oral Toxicity of 2-Mercaptoethyl oleate in Rats

| Sex | LD50 (mg/kg bw) | Clinical Signs |

|---|---|---|

| Female | > 800 and < 2500 oecd.org | Nasal discharge, fecal and urinary staining, reduced food consumption. oecd.org |

Dermal Exposure Research and Skin Irritation Studies

The acute dermal toxicity of this compound has been evaluated in rabbits. The dermal LD50 in rabbits was found to be greater than 2000 mg/kg of body weight. oecd.org Observations in these studies included mild to moderate erythema (redness) and edema (swelling), as well as desquamation (skin peeling). oecd.org These findings suggest that this compound is moderately irritating to the skin. oecd.org

Further research on an analogue substance indicated slight irritation to rabbit skin. In a study involving New Zealand White rabbits, irritative effects such as erythema, edema, desquamation, and in one case at 2.15 mL/kg, necrosis, were observed in a dose-related manner. The dermal LD50 in this study was determined to be greater than 4.64 mL/kg.

Table 2: Acute Dermal Toxicity and Skin Irritation of this compound in Rabbits

| Endpoint | Result | Observations |

|---|---|---|

| Dermal LD50 | > 2000 mg/kg bw oecd.org | Mild to moderate erythema and edema, desquamation. oecd.org |

Repeated-Dose Toxicity and Systemic Effects Research

Repeated-dose toxicity studies provide insight into the potential health effects of long-term or repeated exposure to a chemical.

Organ-Specific Toxicity Evaluations (e.g., Liver, Kidney, Prostate, Seminal Vesicles)

In a combined repeated-dose and reproductive/developmental screening study in rats, systemic toxicity was observed. oecd.org At a dose of 400 mg/kg bw/day, both male and female rats exhibited significantly increased mean liver and kidney weights. oecd.org In male rats at this dose, a significant decrease in prostate and seminal vesicle weights was also observed. oecd.org Another study on an analogue compound noted that organ toxicity was limited to an increased severity of hepatocyte microvacuolation at 500 mg/kg/day. In a dermal toxicity study with rabbits, one animal in the 2.15 mL/kg dose group was found to have pitted kidneys.

Table 3: Organ-Specific Toxicity of this compound in Animal Models

| Organ | Species | Exposure Route | Dose | Effect |

|---|---|---|---|---|

| Liver | Rat | Oral | 400 mg/kg bw/day | Increased weight. oecd.org |

| Kidney | Rat | Oral | 400 mg/kg bw/day | Increased weight. oecd.org |

| Prostate | Rat | Oral | 400 mg/kg bw/day | Decreased weight. oecd.org |

| Seminal Vesicles | Rat | Oral | 400 mg/kg bw/day | Decreased weight. oecd.org |

| Liver | Rat | Oral | 500 mg/kg/day | Increased severity of hepatocyte microvacuolation (analogue). |

Impact on Physiological Parameters in Animal Models

The repeated administration of this compound has been shown to affect various physiological parameters in animal models. In the previously mentioned rat study, at the 400 mg/kg bw/day dose level, both sexes showed changes in food consumption, with a 5.7% decrease in males and a more significant 17.0% decrease in females during the pre-pairing period, which further decreased to 31.9% during lactation. oecd.org Body weight in this high-dose group was also reduced by 5.7%. oecd.org Females in this dose group also displayed signs of discomfort after administration of the test substance, starting near the end of the pre-mating period. oecd.org A 28-day oral study on an analogue chemical revealed diuretic effects in rats, and a 90-day feeding study on another analogue showed lower urine specific gravity in males.

Table 4: Effects of this compound on Physiological Parameters in Rats

| Parameter | Sex | Dose | Effect |

|---|---|---|---|

| Food Consumption | Male | 400 mg/kg bw/day | -5.7% oecd.org |

| Food Consumption | Female | 400 mg/kg bw/day | -17.0% (pre-pairing), -31.9% (lactation) oecd.org |

| Body Weight | Both | 400 mg/kg bw/day | -5.7% oecd.org |

| General Well-being | Female | 400 mg/kg bw/day | Signs of discomfort. oecd.org |

| Urine Specific Gravity | Male | Not specified | Lowered (analogue). |

Reproductive and Developmental Toxicity Assessments

A combined repeated-dose and reproductive/developmental screening study in rats provided key data on the effects of this compound on fertility, gestation, and offspring development. oecd.org

Effects on Fertility and Gestation Outcomes

Investigations into the effects on fertility and pregnancy in rat models showed adverse outcomes at high dosage levels. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for fertility was established at 125 mg/kg body weight/day. oecd.org Effects observed at the highest dose tested (400 mg/kg bw/d) included an increased time to mating (precoital time), a reduction in the gestation index, and a notable increase in post-implantation loss. oecd.org

Maternal toxicity was also evident, with a NOAEL of 125 mg/kg bw/d. oecd.org At the 400 mg/kg bw/d dose level, two female rats died late in the gestation period (days 20 and 22), with one death considered related to the test substance. oecd.org Females in this high-dose group also exhibited signs of discomfort following administration. oecd.org

Table 1: Fertility and Gestation Outcomes in Rats

| Endpoint | Observation at High Dose (400 mg/kg bw/d) | NOAEL (Fertility) |

| Precoital Time | Increased | 125 mg/kg bw/d oecd.org |

| Gestation Index | Reduced | 125 mg/kg bw/d oecd.org |

| Post-implantation Loss | Increased | 125 mg/kg bw/d oecd.org |

| Maternal Mortality | 2 deaths (out of 10) | 125 mg/kg bw/d (Maternal Toxicity) oecd.org |

Developmental Impacts on Offspring

The assessment of developmental toxicity identified effects on pups from mothers exposed to the compound. The NOAEL for developmental effects was determined to be 40 mg/kg bw/d. oecd.org This was based on the observation of increased liver weight in pups at doses of 125 and 400 mg/kg bw/d. oecd.org However, the compound did not show evidence of causing birth defects (teratogenicity), with a NOAEL for teratogenicity of 400 mg/kg bw/d, the highest dose tested. oecd.org

Table 2: Developmental Effects in Rat Offspring

| Developmental Endpoint | Finding | NOAEL |

| Organ Weight | Increased liver weight in pups | 40 mg/kg bw/d oecd.org |

| Teratogenicity | No teratogenic effects observed | 400 mg/kg bw/d oecd.org |

Genotoxicity and Mutagenicity Studies

A battery of tests was conducted to evaluate the potential of this compound to cause genetic mutations or damage to chromosomes.

In Vitro Mammalian Genotoxicity Assays

Table 3: In Vitro Mammalian Chromosome Aberration Test in V-79 Cells

| Test Condition | Result | Conclusion |

| Without Metabolic Activation | Negative oecd.org | No evidence of chromosome aberration. |

| With Metabolic Activation | Equivocal oecd.org | Unclear evidence of chromosome aberration. |

Micronucleus Test in Rodent Models

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in the bone marrow of rodents. nih.gov In a study performed on Swiss-Webster mice, a mixture containing 50% this compound was evaluated. industrialchemicals.gov.au The results of this in vivo mouse micronucleus assay were negative, indicating that the substance did not cause chromosomal damage in the bone marrow erythrocytes of the test animals under the study conditions. oecd.orgindustrialchemicals.gov.au

Table 4: In Vivo Micronucleus Test Results

| Test System | Test Substance | Result |

| Mouse Bone Marrow | Mixture of 50% ADVASTAB TM-592 and 50% this compound industrialchemicals.gov.au | Negative oecd.orgindustrialchemicals.gov.au |

Bacterial Reverse Mutation Assays (e.g., Salmonella/Microsome Plate Incorporation Assay)

Table 5: Bacterial Reverse Mutation Assay Results

| Tester Strains | Metabolic Activation | Result |

| S. typhimurium (TA1535, TA1537, TA98, TA100) industrialchemicals.gov.au | With and Without S9 | Non-mutagenic industrialchemicals.gov.au |

| E. coli (WP2uvrA) industrialchemicals.gov.auindustrialchemicals.gov.au | With and Without S9 | Non-mutagenic industrialchemicals.gov.au |

Investigation of Toxicological Profiles of Mixtures Containing this compound

One area of investigation has focused on a mixture composed of 50% this compound and 50% of an organotin stabilizer known as ADVASTAB TM-592. A series of in vitro and in vivo tests were performed to determine the genotoxic potential of this specific combination. The Escherichia coli (UVRA)/Microsome Plate Incorporation Assay was used to assess the mixture's ability to induce DNA damage. Additionally, a Salmonella/Microsome Plate Incorporation Assay was conducted. To evaluate chromosomal damage in vivo, the mixture was tested in a micronucleus assay using bone marrow erythrocytes of Swiss-Webster mice.

Further toxicological assessments have been carried out on mixtures involving organotin derivatives of this compound. One such study investigated a mixture comprising 80% monomethyltin (mercaptoethyl oleate) sulphide and 20% dimethyltin (B1205294) (mercaptoethyl oleate) sulphide. canada.cacanada.ca The primary endpoint of this investigation was to determine the carcinogenic potential of the mixture. canada.cacanada.ca

The chemical "2-Mercaptoethyl tallate" (2-MET), a substance for which this compound is considered a representative structure, has also been the subject of toxicological screening. oecd.org Since 2-MET is itself a mixture resulting from the reaction of 2-mercaptoethanol (B42355) with tall oil fatty acids, its toxicological data is relevant. oecd.org Studies on 2-MET have included assessments of acute oral and dermal toxicity. oecd.org

Detailed findings from these toxicological investigations are summarized in the tables below.

Genotoxicity Studies on a 50/50 Mixture of this compound and ADVASTAB TM-592

| Test Type | Test System | Study Reference | Result Summary |

|---|---|---|---|

| DNA Damage Assay | Escherichia coli (UVRA)/Microsome Plate Incorporation Assay | SRI International (1990a) | Details of the study results were not specified in the summary report. |

| Mutagenicity Assay | Salmonella/Microsome Plate Incorporation Assay | SRI International (1990b) | Details of the study results were not specified in the summary report. |

| In Vivo Genotoxicity | Measurement of Micronuclei in Bone Marrow Erythrocytes | SRI International (1990c) | Details of the study results were not specified in the summary report. |

Carcinogenicity Investigation of an Organotin/Mercaptoethyl Oleate Sulphide Mixture

| Mixture Composition | Endpoint | Conclusion | Source |

|---|---|---|---|

| 80% Monomethyltin (mercaptoethyl oleate) sulphide and 20% Dimethyltin (mercaptoethyl oleate) sulphide | Carcinogenicity | The mixture was concluded to be non-carcinogenic based on the results of the studies. canada.cacanada.ca | Health Canada canada.cacanada.ca |

Acute Toxicity of 2-Mercaptoethyl Tallate (2-MET)

| Test Type | Species | Result (LD50) | Observed Effects | Source |

|---|---|---|---|---|

| Acute Oral Toxicity (gavage) | Rat (female) | > 800 mg/kg bw but < 2500 mg/kg bw | Nasal discharge, fecal and urinary staining, reduced food consumption, respiration, and activity noted, primarily in females during the first 24-48 hours. oecd.org | SIDS Initial Assessment Profile oecd.org |

| Acute Oral Toxicity (gavage) | Rat (male) | > 1700 mg/kg bw but < 2500 mg/kg bw | ||

| Acute Dermal Toxicity | Rabbit | > 2000 mg/kg bw | Mild to moderate erythema and edema, and desquamation were observed. oecd.org | SIDS Initial Assessment Profile oecd.org |

Advanced Analytical Methodologies for 2 Mercaptoethyl Oleate Research

Spectroscopic Characterization Techniques (e.g., IR, NMR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-Mercaptoethyl oleate (B1233923). Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used to identify the key functional groups and map the chemical structure of the molecule.

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of characteristic functional groups. In 2-Mercaptoethyl oleate, the IR spectrum would be expected to show distinct absorption bands corresponding to the ester and thiol moieties. A strong absorption peak for the ester carbonyl (C=O) group is a key identifier. The C-H stretching vibrations from the long oleate chain would also be prominent. rsc.org While specific diagnostic IR data for this compound is noted as existing, detailed public spectra are not always available. industrialchemicals.gov.au In studies of similar compounds, such as oleic acid-capped nanoparticles, IR spectroscopy is crucial for tracking changes in organic components, particularly the C-H stretches. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic arrangement within the molecule.

¹H NMR: Proton NMR can distinguish between the different hydrogen atoms in the molecule, from the terminal methyl group of the oleate chain to the protons on the carbons adjacent to the sulfur and ester groups.

¹³C NMR: Carbon NMR complements the proton data by providing signals for each unique carbon atom, confirming the carbon backbone of the oleate chain and the specific carbons of the 2-mercaptoethyl ester group.

Table 1: Expected Spectroscopic Features for this compound To view the full table, scroll to the right

| Technique | Functional Group/Proton Environment | Expected Characteristic Signal | Reference |

|---|---|---|---|

| IR Spectroscopy | Ester Carbonyl (C=O) | Strong absorption band around 1740 cm⁻¹ | rsc.org |

| IR Spectroscopy | Alkyl C-H Stretches | Multiple bands in the 2850-3000 cm⁻¹ region | rsc.org |

| IR Spectroscopy | Thiol (S-H) | Weak absorption band around 2550-2600 cm⁻¹ | General Spectroscopic Data |

| ¹H NMR | Vinylic Protons (-CH=CH-) | Multiplet around δ 5.3 ppm | rsc.org |

| ¹H NMR | Methylene protons adjacent to ester oxygen (-O-CH₂-) | Triplet around δ 4.1-4.3 ppm | rsc.org |

| ¹H NMR | Methylene protons adjacent to sulfur (-CH₂-SH) | Multiplet around δ 2.7 ppm | rsc.org |

| ¹³C NMR | Ester Carbonyl Carbon (C=O) | Signal around δ 170 ppm | rsc.org |

Quantitative Determination Methods (e.g., Mercaptan Content Analysis)

The quantitative determination of this compound is crucial for quality control, particularly in its application as an intermediate in the production of organotin heat stabilizers. made-in-china.com Key analytical methods focus on determining the purity of the compound, often by measuring the concentration of the active mercaptan (thiol, -SH) group.

The synthesis of mercaptoethyl esters from fatty acids is often evaluated by measuring the sulfhydryl or mercaptan content of the final product. researchgate.netresearchgate.net This analysis directly assesses the success of the esterification reaction and the purity of the resulting ester. Research on the synthesis of mercaptoethyl esters of palm fatty acid distillate (PFAD) demonstrates that reaction conditions significantly impact the final mercaptan content. researchgate.net In these studies, the mercaptan content was a key performance indicator, with values in the range of 6.4% to 8.0% being achieved under varying reaction temperatures and catalyst amounts. researchgate.net Similarly, another study reported achieving sulfhydryl content in the range of 23.3%-24.3% for a different mercaptoethyl ester, highlighting the importance of this quantitative measure. researchgate.net

Table 2: Research Findings on Quantitative Analysis of Mercaptoethyl Esters To view the full table, scroll to the right

| Study Focus | Key Parameters Varied | Measured Content | Reported Results | Reference |

|---|---|---|---|---|

| Synthesis of Mercapto Ethyl Ester of PFAD | Temperature (60-80°C), mercaptoethanol excess, catalyst amount | Mercaptan Content | 6.4% - 8.0% | researchgate.net |

| Synthesis of Mercapto Ethyl Ester of PFAD | Dehydration Method (Vacuum vs. Azeotropic Distillation) | Sulfhydryl Content & Yield | Azeotropic distillation resulted in lower sulfhydryl content. | researchgate.net |

Challenges and Innovations in Environmental and Biological Matrix Analysis

Challenges: The analysis of this compound in complex environmental and biological samples is fraught with challenges. One significant issue is its potential presence as part of a complex reaction product rather than a pure compound, which complicates detection and quantification. industrialchemicals.gov.au In environmental contexts, such as in food contact materials, identifying unknown or non-intentionally added substances like this compound is a major analytical hurdle. scispace.com The compound's relatively non-polar oleate chain and its reactive thiol group can lead to interactions with matrix components, making extraction and cleanup difficult. Furthermore, its low solubility in water suggests that in aqueous environmental or biological systems, it would likely associate with organic matter or lipid-rich tissues, requiring sophisticated extraction protocols. made-in-china.com

Innovations: To overcome these challenges, researchers are leveraging innovative analytical techniques.

Advanced Chromatographic and Spectrometric Methods: The use of high-resolution gas chromatography-mass spectrometry (GC-MS) is fundamental for identifying trace contaminants in complex mixtures like those found in food packaging. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for enhancing the Raman signal of molecules, allowing for detection at very low concentrations. f1000research.com Its application to complex samples, including biological and environmental ones, offers a promising avenue for sensitive and specific detection of compounds like this compound without extensive sample preparation. f1000research.com

Engineered Biological Models: For toxicological and exposure studies, innovative models such as bioengineered human placental tissues are being developed. biorxiv.org These platforms allow for the study of how environmental compounds interact with biological barriers. Analyzing compounds within these microphysiological systems requires highly sensitive analytical methods to quantify uptake and transport, driving innovation in biological matrix analysis.

Nanoparticle-Based Analysis: The study of ligands, like oleate, on the surface of nanoparticles has spurred the development of advanced NMR and other spectroscopic techniques for quantitative analysis in complex colloidal systems. These approaches, designed to precisely quantify molecules within a complex nanomaterial matrix, can be adapted for analyzing this compound in similarly complex environments.

Theoretical and Computational Chemistry Studies

Structure-Activity Relationship (SAR) Modeling for Predictive Applications

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the structural features, or "descriptors," that correlate with those activities. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new or untested compounds. researchgate.net

For long-chain fatty acid esters like 2-mercaptoethyl oleate (B1233923), QSAR models can be developed to predict a range of activities, including their potential as enzyme inhibitors or their toxicological profiles. tandfonline.comhabitablefuture.org The biological behavior of these esters is influenced by factors such as the length of the fatty acid chain and the presence of double bonds. europa.eu

A hypothetical QSAR study for 2-mercaptoethyl oleate and related compounds might investigate their potential as enzyme inhibitors. The model would use molecular descriptors calculated from the chemical structure to predict the inhibitory concentration (IC50).

Table 1: Hypothetical QSAR Model Descriptors for Enzyme Inhibition by this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Predicted IC50 (µM) |

| This compound | 370.63 | 8.2 | 1 | 45 |

| 2-Mercaptoethyl stearate (B1226849) | 372.65 | 8.7 | 1 | 55 |

| 2-Mercaptoethyl palmitate | 344.59 | 7.6 | 1 | 62 |

| Ethyl oleate | 310.53 | 7.6 | 0 | 80 |

This table is for illustrative purposes only. The Predicted IC50 values are hypothetical and based on general principles of SAR for long-chain fatty acid esters.

The descriptors in this hypothetical table are commonly used in QSAR studies:

Molecular Weight: Influences the size and bulk of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which affects its ability to cross cell membranes. nih.govfigshare.comnih.govresearchgate.net

Number of Hydrogen Bond Donors: This can influence the binding of the molecule to a biological target. tandfonline.com

By analyzing the relationships between these descriptors and the observed activity in a training set of compounds, a mathematical model can be constructed to predict the activity of untested compounds like this compound.

Computational Prediction of Environmental Fate Parameters

Computational models are also extensively used to predict the environmental fate of chemicals, which is their transport and transformation in the environment. habitablefuture.org Key parameters for assessing environmental fate include partition coefficients and Henry's Law constants. nih.govmdpi.com

The partition coefficient (Kow) , often expressed as its logarithm (log Kow or LogP), describes the distribution of a chemical between octanol (B41247) (a surrogate for organic matter) and water. nih.govfigshare.comnih.govresearchgate.net A high LogP value indicates that the chemical is likely to sorb to soil and sediment and bioaccumulate in organisms. The Henry's Law constant (H) describes the partitioning of a chemical between air and water and is crucial for predicting its volatility from aqueous systems. nih.govmdpi.comnist.gov

Various QSAR and Quantitative Structure-Property Relationship (QSPR) models exist for estimating these parameters for esters. nih.govfigshare.comnih.govresearchgate.netnih.govmdpi.com These models often use descriptors related to molecular size, shape, and polarity. For a long-chain ester like this compound, its large, nonpolar oleate chain would be expected to result in a high LogP and a relatively low water solubility.

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Method |

| LogP (Octanol-Water Partition Coefficient) | 8.2 | QSPR Estimation |

| Water Solubility | 0.00012 mg/L | QSPR Estimation |

| Henry's Law Constant | 1.5 x 10-5 atm·m³/mol | Group Contribution Method |

This table contains values estimated using computational models and is for illustrative purposes. These are not experimental values.

The predicted high LogP and low water solubility suggest that this compound would have a strong tendency to partition into organic phases in the environment. The low predicted Henry's Law constant indicates that it is not expected to be highly volatile from water.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Routes and Catalysts

The conventional synthesis of 2-Mercaptoethyl oleate (B1233923) involves the esterification of oleic acid with 2-mercaptoethanol (B42355), often utilizing an acid catalyst and vacuum evaporation to remove the water byproduct. matec-conferences.orgresearchgate.net Current research is actively seeking to optimize this process by exploring more efficient and environmentally benign catalysts.

One area of investigation is the use of alternative catalysts to traditional p-toluene sulfonic acid. matec-conferences.orgresearchgate.net The goal is to identify catalysts that can increase reaction yield and reduce reaction times and temperatures, thereby lowering the energy consumption of the process. For instance, studies on similar esterifications have explored the use of enzymatic catalysts, which can offer high selectivity and operate under milder conditions. Another approach involves the use of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles.